2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS No.: 692275-23-3
Cat. No.: VC3908060
Molecular Formula: C12H15ClO3
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692275-23-3 |
|---|---|
| Molecular Formula | C12H15ClO3 |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | 2-chloro-5-ethoxy-4-propoxybenzaldehyde |
| Standard InChI | InChI=1S/C12H15ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | OLFTWSQNSHXMJS-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name for this compound is 2-chloro-5-ethoxy-4-propoxybenzaldehyde, reflecting the positions of its substituents on the benzene ring. The chlorine atom occupies the ortho position relative to the aldehyde group, while ethoxy (-OCHCH) and propoxy (-OCHCHCH) groups are located at the para and meta positions, respectively.
Structural Representation
-
SMILES:
CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC -
InChIKey:
OLFTWSQNSHXMJS-UHFFFAOYSA-N -
Canonical SMILES:
CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC
The presence of alkoxy groups enhances the compound's solubility in polar organic solvents, while the electron-withdrawing chlorine and aldehyde groups influence its reactivity in electrophilic substitution reactions.
Physicochemical Data
Table 1 summarizes key physicochemical properties derived from experimental and computational studies:
The absence of experimental data for melting and boiling points highlights the need for further characterization.
Synthesis and Manufacturing
Sequential Alkylation and Chlorination
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Friedel-Crafts Alkylation: Introduction of propoxy and ethoxy groups to a benzaldehyde precursor using propanol and ethanol in the presence of Lewis acids like AlCl.
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Chlorination: Electrophilic chlorination at the ortho position using Cl or SOCl under controlled conditions .
Protecting Group Strategies
Temporary protection of the aldehyde group (e.g., as an acetal) may prevent undesired side reactions during alkoxy group installation .
Industrial Production
Commercial suppliers such as Angene Chemical and VulcanChem list this compound with purity grades suitable for research applications . Scaling up synthesis requires optimizing reaction conditions to minimize byproducts like the isopropoxy analogue (CAS 692267-55-3) .
Applications in Chemical Research
Pharmaceutical Intermediate
The aldehyde functionality serves as a reactive handle for constructing heterocycles, such as imidazoles and pyridines, which are prevalent in drug discovery . For example, patent JP2006513262A describes structurally related benzaldehyde derivatives as intermediates for kinase inhibitors .
Agrochemical Development
Alkoxy-substituted benzaldehydes are precursors to herbicides and fungicides. The propoxy group’s lipophilicity may enhance membrane permeability in target organisms.
Material Science
This compound’s aromatic core and substituent pattern make it a candidate for synthesizing liquid crystals or photoactive materials, though specific studies are lacking.
Comparison with Structural Analogues
2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde (CAS 692267-55-3)
The isopropoxy analogue differs only in the branched alkoxy group (-OCH(CH)) instead of the linear propoxy group (-OCHCHCH). This structural variation impacts physicochemical properties:
| Property | Propoxy Derivative | Isopropoxy Derivative |
|---|---|---|
| Molecular Weight | 242.7 g/mol | 242.7 g/mol |
| LogP | 2.98 | 3.15 (estimated) |
| Synthetic Accessibility | Higher | Lower (steric hindrance) |
The branched isopropoxy group increases steric hindrance, potentially reducing reactivity in subsequent reactions .
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